

Measuring Iclaprim Concentration in Plasma Samples by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Iclaprim*

Cat. No.: *B1674355*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

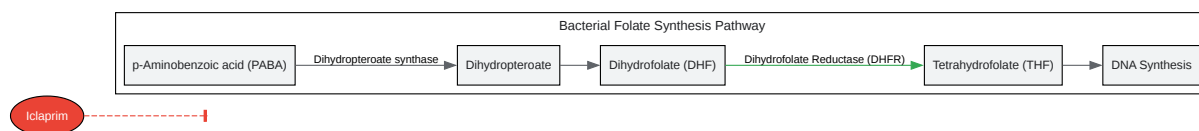
Introduction

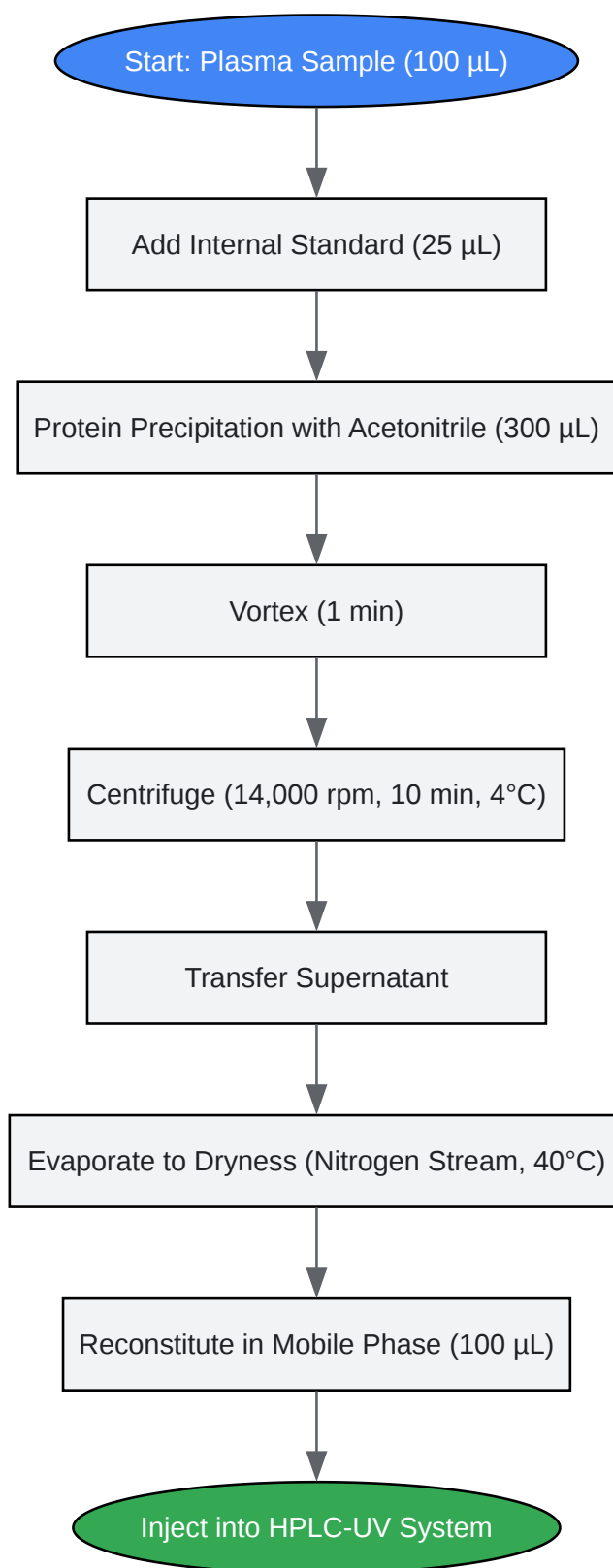
Iclaprim is a selective bacterial dihydrofolate reductase (DHFR) inhibitor, effective against Gram-positive pathogens, including resistant strains.[1] As a diaminopyrimidine antibiotic, its therapeutic efficacy is under investigation for various infections.[1] Accurate quantification of **Iclaprim** concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the determination of **Iclaprim** in plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, reproducible, and suitable for routine analysis in a laboratory setting.

Mechanism of Action

Iclaprim targets and inhibits the bacterial dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a critical component of the folate synthesis pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential precursor for the

synthesis of thymidine and ultimately DNA. By inhibiting DHFR, **Iclaprim** disrupts bacterial DNA synthesis, leading to a bactericidal effect.[3]





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References

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